

# Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962

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## An In-Depth Technical Guide to 3-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(1,3-oxazol-5-yl)aniline** (CAS No. 157837-31-5). This heterocyclic amine has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This document consolidates available data on its characteristics, synthesis, and biological activity, offering a valuable resource for researchers in drug discovery and development.

### Chemical and Physical Characteristics

**3-(1,3-Oxazol-5-yl)aniline** is a solid at room temperature with the molecular formula  $C_9H_8N_2O$  and a molecular weight of 160.18 g/mol [1][2]. While extensive experimental data is not widely published, the available information and predicted properties are summarized below.

Table 1: Physical and Chemical Properties of **3-(1,3-Oxazol-5-yl)aniline**

Property	Value	Source
CAS Number	157837-31-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	160.18 g/mol	[1][2]
Melting Point	89-91 °C	Matrix Scientific
93-95 °C	abcr Gute Chemie[3]	
Boiling Point	318.7 ± 17.0 °C (Predicted)	ChemicalBook
Flash Point	93 °C	[4]
pKa	3.46 ± 0.10 (Predicted)	ChemicalBook
logP (Predicted)	1.3	[5]
Appearance	Solid	[6]
Purity	Reagent Grade	[1]

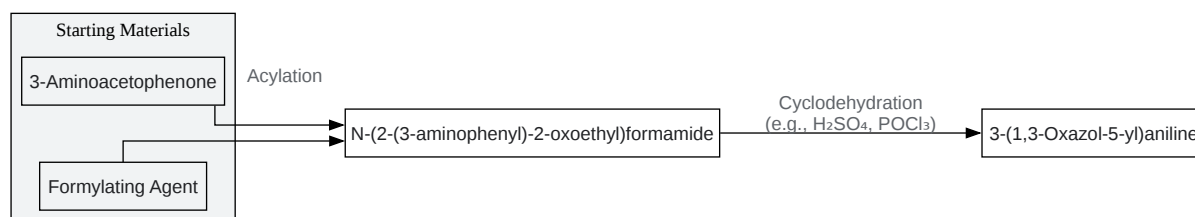
Note: Some of the data presented is predicted and should be confirmed by experimental analysis.

## Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **3-(1,3-oxazol-5-yl)aniline** is not readily available in published literature. However, general synthetic routes for oxazole derivatives, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, provide a foundational approach for its preparation.

### Conceptual Synthesis via Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone[4][7]. For the synthesis of **3-(1,3-oxazol-5-yl)aniline**, a plausible precursor would be N-(2-(3-aminophenyl)-2-oxoethyl)formamide. The general workflow is depicted below.

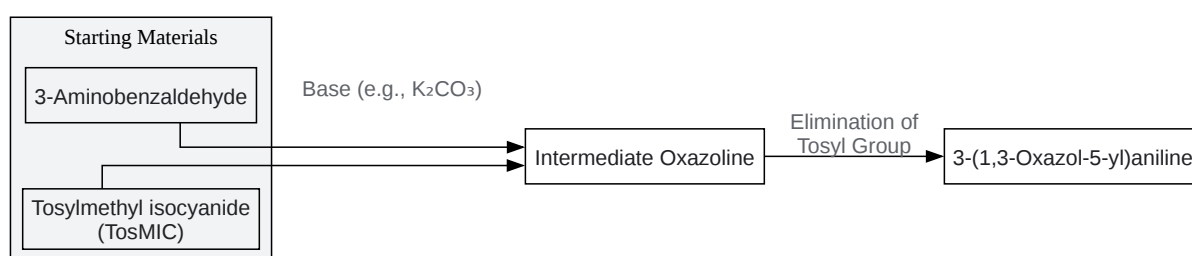


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**Figure 1:** Conceptual Robinson-Gabriel synthesis workflow.

## Conceptual Synthesis via van Leusen Reaction

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring<sup>[1][8][9]</sup>. A potential route to **3-(1,3-oxazol-5-yl)aniline** using this method would involve the reaction of 3-aminobenzaldehyde with TosMIC.



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**Figure 2:** Conceptual van Leusen synthesis workflow.

## Spectral Analysis

Detailed experimental spectra for **3-(1,3-oxazol-5-yl)aniline** are not publicly available. However, based on the known spectral characteristics of aniline and oxazole moieties, the expected spectral data can be predicted. Researchers should perform their own spectral analysis for confirmation.

Table 2: Predicted Spectral Data for **3-(1,3-Oxazol-5-yl)aniline**

Technique	Expected Key Signals
$^1\text{H}$ NMR	Aromatic protons (phenyl and oxazole rings), Amine ( $\text{NH}_2$ ) protons.
$^{13}\text{C}$ NMR	Aromatic carbons (phenyl and oxazole rings).
FT-IR ( $\text{cm}^{-1}$ )	N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (oxazole and phenyl rings), C-O stretching (oxazole).
Mass Spec (m/z)	Molecular ion peak $[\text{M}]^+$ at $\sim 160.17$ .

## General Experimental Protocols for Spectral Analysis

The following are general protocols that can be adapted for the spectral characterization of **3-(1,3-oxazol-5-yl)aniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
  - Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts should be referenced to the residual solvent peak.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

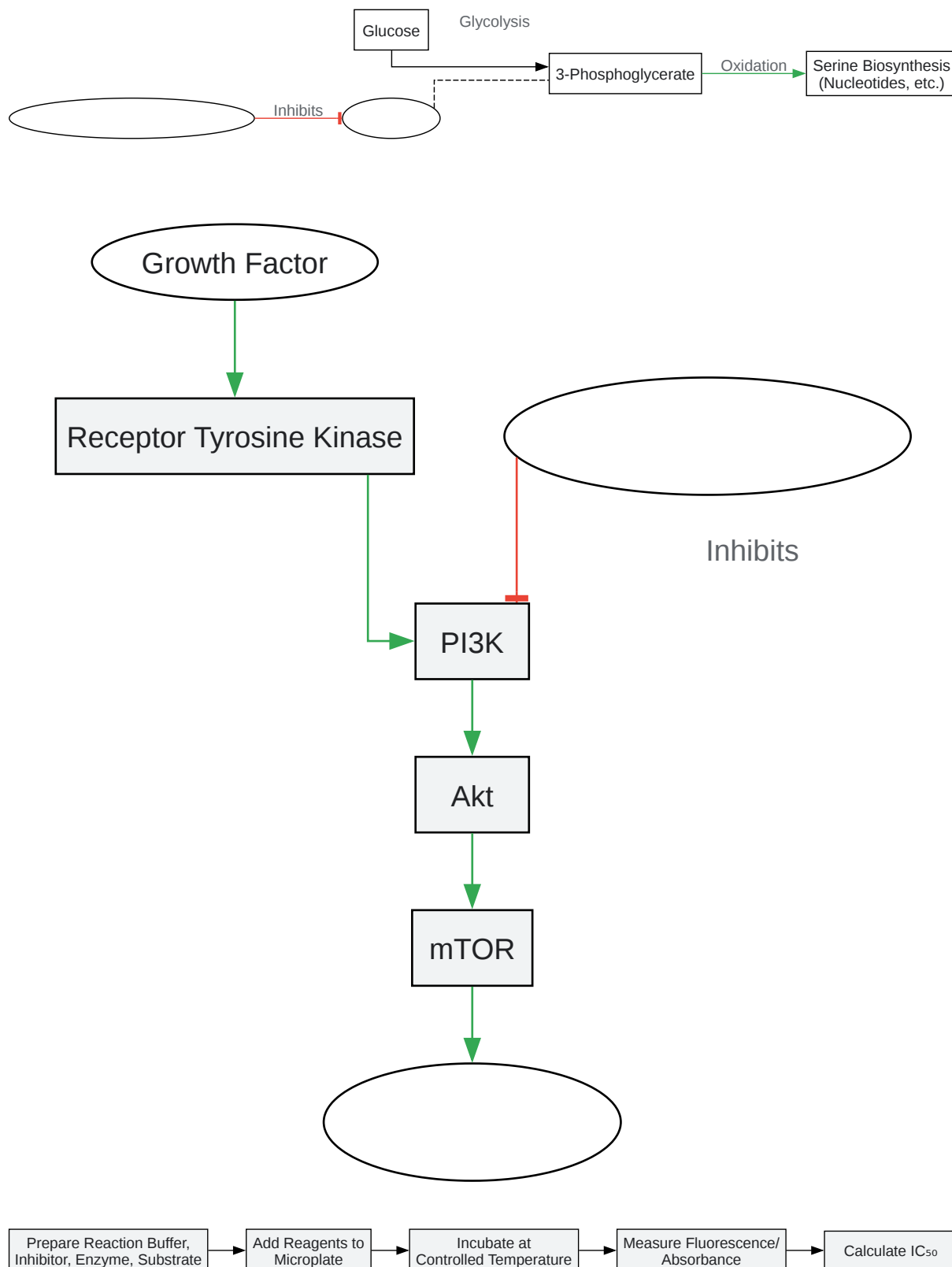
- Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
  - Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).
  - Data Acquisition: Acquire the mass spectrum over a suitable  $m/z$  range.

## Biological Activity and Signaling Pathways

**3-(1,3-Oxazol-5-yl)aniline** has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway[7][10]. This pathway is often upregulated in cancer cells to support their high proliferation rate[11][12][13][14].

## Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[13]. By inhibiting PHGDH, **3-(1,3-oxazol-5-yl)aniline** can disrupt this pathway, leading to a reduction in the cellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, and redox balance. This inhibition has been shown to be effective in inhibiting the growth of breast cancer cells in vitro[7][10].



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- To cite this document: BenchChem. [Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119962#physical-and-chemical-characteristics-of-3-1-3-oxazol-5-yl-aniline]

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